2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that features a benzisothiazole and quinazoline moiety
Preparation Methods
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzisothiazole and quinazoline intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other benzisothiazole and quinazoline derivatives. Compared to these, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Benzisothiazole derivatives like 2-(4-chlorobenzyl)benzisothiazole
- Quinazoline derivatives like 4-anilinoquinazoline .
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl 2-(4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C20H18N4O5S/c1-23(19-15-7-3-5-9-17(15)30(27,28)22-19)10-11-29-18(25)12-24-13-21-16-8-4-2-6-14(16)20(24)26/h2-9,13H,10-12H2,1H3 |
InChI Key |
DSFDHOQALWRIPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)CN1C=NC2=CC=CC=C2C1=O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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